BDM44768 vs. IDE Analogues: Structural Basis for Superior Binding Affinity
BDM44768 (Compound 1) demonstrates superior binding to IDE compared to structural analogues Compound 10 (BDM44619, PDB: 4IFH) and Compound 16 (BDM71290, PDB: 4RE9). The structural basis for this difference is established via X-ray crystallography, showing BDM44768 forms key hydrogen bonds with IDE residues S816 and E817 that are absent in Compound 10 [1]. BDM44768 contains a 1,4-triazole moiety that optimally complements the catalytic pocket, whereas the 1,5-triazole isomer (Compound 16) is more compact (distance from branching β-carbon to fluorine: 9.2 Å for BDM44768 vs. ~1 Å less for Compound 16), resulting in suboptimal contacts and reduced affinity [2].
| Evidence Dimension | Distance from branching β-carbon to fluorine atom |
|---|---|
| Target Compound Data | 10.1 Å (BDM44768 / Compound 1) |
| Comparator Or Baseline | ~9.2 Å (Compound 16 / BDM71290, 1,5-triazole isomer) |
| Quantified Difference | Approximately 0.9 Å shorter in Compound 16, causing suboptimal catalytic pocket complementarity |
| Conditions | X-ray crystallography of human IDE-inhibitor complexes; PDB accession codes 4NXO (BDM44768), 4IFH (Compound 10), 4RE9 (Compound 16) |
Why This Matters
The resolved binding interactions provide structural validation that BDM44768's 1,4-triazole configuration and hydrogen-bonding network are optimized for IDE inhibition, explaining why this specific analog was selected as the in vivo probe over related compounds in the same series.
- [1] Deprez-Poulain R, Hennuyer N, Bosc D, et al. Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice. Nat Commun. 2015;6:8250. Figure 3D, 3E. View Source
- [2] Deprez-Poulain R, Hennuyer N, Bosc D, et al. Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice. Nat Commun. 2015;6:8250. View Source
